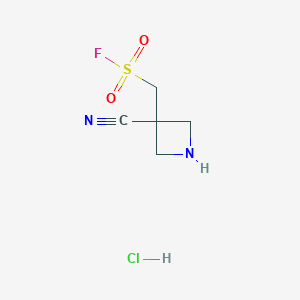

(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

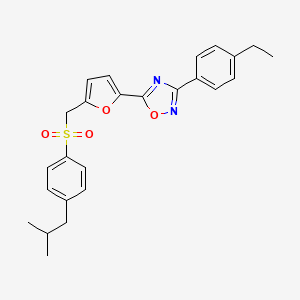

“(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride;hydrochloride” is a chemical compound with the molecular formula C5H7FN2O2S . It is a derivative of methanesulfonyl fluoride .

Molecular Structure Analysis

The InChI code for “(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride;hydrochloride” is 1S/C5H7FN2O2S.ClH/c6-11(9,10)4-5(1-7)2-8-3-5;/h8H,2-4H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis

“(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride;hydrochloride” has a molecular weight of 214.65 . It is a powder at room temperature . The melting point is between 151-153 degrees Celsius .科学的研究の応用

Enzyme Inhibition Studies

Methanesulfonyl fluoride is known for its role as an oxydiaphoric inhibitor of acetylcholinesterase, producing a methanesulfonyl enzyme derivative. This interaction is crucial for understanding the enzyme's inhibition mechanisms, where substituted ammonium ions can significantly affect the rate of reaction. For instance, the presence of tetraethylammonium ion can increase the reaction rate by more than 30 times, offering insights into enzyme behavior and inhibition strategies (Kitz & Wilson, 1963).

Fluoride's Impact on Enzymatic Reactions

Research on methanesulfonates, including methanesulfonyl fluoride, with acetylcholinesterase, demonstrates the compound's ability to form an inactive methanesulfonyl-enzyme derivative. This process is influenced by fluoride, which inhibits sulfonylation without affecting desulfonylation. Such studies reveal fluoride's potential to modulate enzyme activity, suggesting applications in biochemical research and potential therapeutic interventions (Greenspan & Wilson, 1970).

Synthesis of Fluoroalkyl Compounds

The electrophilic anti-addition of methanesulfenyl fluoride towards carbon-carbon double bonds has been utilized for synthesizing β-fluoroalkyl-methylthioethers. This reaction highlights the compound's utility in creating structurally diverse molecules, offering pathways for developing novel materials and chemicals with unique properties (Haufe et al., 1988).

Anti-Acetylcholinesterase Activity

Some derivatives of methanesulfonates exhibit anti-acetylcholinesterase activity, highlighting their potential in developing insecticidal and possibly therapeutic agents. This research underscores the versatility of methanesulfonyl fluoride derivatives in creating bioactive molecules (Holan, Virgona, & Watson, 1997).

Polymerization Processes

The polymerization of N-(methanesulfonyl)azetidine via ring-opening at high temperatures to form polymers with sulfonyl groups incorporated into the polymer backbone presents novel approaches to material science. This process demonstrates the compound's potential in synthesizing new polymeric materials with specific functional properties (Reisman et al., 2020).

Safety and Hazards

“(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride;hydrochloride” is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

特性

IUPAC Name |

(3-cyanoazetidin-3-yl)methanesulfonyl fluoride;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FN2O2S.ClH/c6-11(9,10)4-5(1-7)2-8-3-5;/h8H,2-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOHFOTPLJCZXGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(CS(=O)(=O)F)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-Cyano-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2557957.png)

![1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2557959.png)

![1-benzyl-N-(4-methoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2557960.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]pyridine-3-sulfonamide](/img/structure/B2557965.png)

![(1S,3S,5S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.1.0]hexane-1-carboxylic acid](/img/no-structure.png)

![N-(4-chlorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2557969.png)

![N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine](/img/structure/B2557972.png)

![4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2557973.png)

![Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylate](/img/structure/B2557976.png)

![4-[(E)-2-(2-chlorophenyl)ethenyl]-6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2557980.png)